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Compound of Interest

Compound Name: SOLVENT YELLOW 12

Cat. No.: B1585595

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
monoazo dye, SOLVENT YELLOW 12 (C.I. 11860). It details the methodologies for acquiring
and interpreting Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectra,
crucial for the characterization and quality control of this compound in research and
development settings. While specific, experimentally-derived spectral data for SOLVENT
YELLOW 12 is not publicly available in the referenced literature, this guide presents
generalized protocols and illustrative data based on the analysis of similar azo dyes.

Compound Information

Property Value

Chemical Name 2-(o-tolylazo)-p-cresol

C.I. Name Solvent Yellow 12

CAS Number 6370-43-0

Molecular Formula C14H14N20

Molecular Weight 226.27 g/mol

Chemical Structure SMILES: Cclccce(c(cl)/N=N/c2cccecc2C)O
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UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for determining the absorption properties of
SOLVENT YELLOW 12, which are directly related to its color and electronic structure. The
wavelength of maximum absorption (Amax) is a key parameter for identification and
quantification.

lllustrative UV-Vis Spectroscopic Data

The following table presents expected UV-Vis absorption data for SOLVENT YELLOW 12 in a
common organic solvent, based on typical values for similar azo dyes.

Molar Absorptivity (g) (L

Solvent Amax (nm)
mol~* cm™?)

Ethanol ~400-430 Data not available

Note: The Amax for a related compound, acidic direct yellow 12, has been reported at 400 nm
and 430 nm in aqueous solutions.[1][2] The exact value for SOLVENT YELLOW 12 may vary
depending on the solvent and its concentration.

Experimental Protocol for UV-Vis Spectroscopy

This protocol outlines a general procedure for obtaining the UV-Vis absorption spectrum of
SOLVENT YELLOW 12.

Materials and Equipment:

SOLVENT YELLOW 12 sample

Spectroscopic grade solvent (e.g., ethanol, methanol, or chloroform)

Volumetric flasks and pipettes

Quartz cuvettes (1 cm path length)

Double-beam UV-Vis spectrophotometer
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Procedure:

o Preparation of a Stock Solution: Accurately weigh a small amount of SOLVENT YELLOW 12
and dissolve it in the chosen spectroscopic grade solvent in a volumetric flask to prepare a
stock solution of known concentration (e.g., 1 x 103 M).

» Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to a
final concentration suitable for measurement, typically in the range of 1 x 10=> M.[3]

e Instrument Calibration: Turn on the spectrophotometer and allow it to warm up. Calibrate the
instrument by running a baseline scan with a cuvette filled with the pure solvent.

e Sample Measurement:

o

Rinse a quartz cuvette with a small amount of the sample solution and then fill it
approximately three-quarters full.

o

Wipe the optical surfaces of the cuvette with a lint-free cloth.

[¢]

Place the cuvette in the sample holder of the spectrophotometer.

[e]

Scan the sample over a wavelength range of 250-700 nm.[3]
o Data Analysis:
o lIdentify the wavelength of maximum absorbance (Amax).

o If quantitative analysis is required, use the Beer-Lambert law (A = €cl) to determine the
molar absorptivity or the concentration of unknown samples, where A is the absorbance, €
is the molar absorptivity, c is the concentration, and | is the path length.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of SOLVENT
YELLOW 12 by providing detailed information about the chemical environment of its hydrogen
(*H) and carbon (*3C) atoms.

lllustrative NMR Spectroscopic Data
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The following tables provide predicted chemical shifts for the *H and *3C nuclei of SOLVENT
YELLOW 12. These are estimated values and may differ from experimental results.

Table 3: Predicted *H NMR Chemical Shifts (in CDCIs)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Data not available - - Aromatic Protons
Data not available - - -OH Proton
Data not available - - Methyl Protons

Table 4: Predicted 13C NMR Chemical Shifts (in CDCIs)

Chemical Shift (6, ppm) Assighment
Data not available Aromatic Carbons
Data not available Methyl Carbons

Note: The actual chemical shifts can be influenced by the choice of deuterated solvent,
concentration, and temperature.

Experimental Protocol for NMR Spectroscopy

This protocol describes a general method for acquiring *H and 3C NMR spectra of SOLVENT
YELLOW 12.

Materials and Equipment:

SOLVENT YELLOW 12 sample

Deuterated solvent (e.g., Chloroform-d, CDCIs)

NMR tubes

NMR spectrometer (e.g., 400 MHZz)
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Procedure:
e Sample Preparation:

o Dissolve approximately 5-20 mg of SOLVENT YELLOW 12 in about 0.6-0.7 mL of a
suitable deuterated solvent (e.g., CDCIs) directly in an NMR tube.

o Ensure the sample is fully dissolved. If necessary, the solution can be filtered through a
small plug of glass wool in a Pasteur pipette to remove any particulate matter.

e Instrument Setup:
o Insert the NMR tube into the spectrometer.
o Lock the spectrometer onto the deuterium signal of the solvent.
o Shim the magnetic field to optimize its homogeneity.
o Data Acquisition:
o Acquire the *H NMR spectrum. Standard parameters are typically sufficient.

o Acquire the 3C NMR spectrum. This may require a longer acquisition time due to the
lower natural abundance of the 13C isotope.

» Data Processing and Analysis:

o Process the raw data by applying a Fourier transform, phase correction, and baseline
correction.

o Reference the spectra. For 1H and 13C spectra in CDCls, the residual solvent peak at 7.26
ppm and 77.16 ppm, respectively, can be used as an internal reference.[1]

o Integrate the peaks in the *H spectrum to determine the relative number of protons.

o Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to
assign the signals to the specific protons and carbons in the SOLVENT YELLOW 12
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molecule. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be
employed for more complex structural elucidation.[1][4]

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of
SOLVENT YELLOW 12.
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Caption: General workflow for the UV-Vis and NMR spectroscopic analysis of SOLVENT
YELLOW 12.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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